molecular formula C10H14ClNS B1379096 3-(Benzylsulfanyl)azetidine hydrochloride CAS No. 1864072-49-0

3-(Benzylsulfanyl)azetidine hydrochloride

Cat. No.: B1379096
CAS No.: 1864072-49-0
M. Wt: 215.74 g/mol
InChI Key: VTBGXWLIBAXKSN-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)azetidine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClNS and a molecular weight of 215.74 g/mol . It is characterized by the presence of an azetidine ring substituted with a benzylsulfanyl group. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 3-(Benzylsulfanyl)azetidine hydrochloride can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

3-(Benzylsulfanyl)azetidine hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Benzylsulfanyl)azetidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)azetidine hydrochloride is largely driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . The compound can interact with various molecular targets, including enzymes and proteins, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

3-(Benzylsulfanyl)azetidine hydrochloride is unique due to its specific substitution pattern and the presence of the benzylsulfanyl group. Similar compounds include:

Properties

IUPAC Name

3-benzylsulfanylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS.ClH/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;/h1-5,10-11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBGXWLIBAXKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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